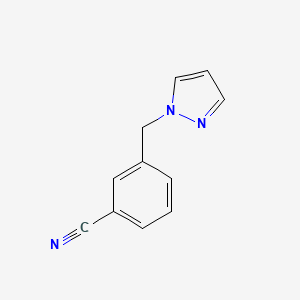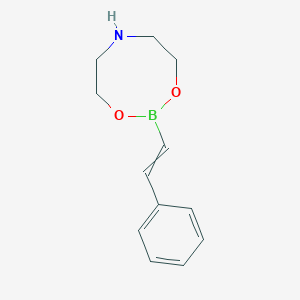
2-(2-Phenylethenyl)-1,3,6,2-dioxazaborocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Beta-Styrylboronic acid diethanolamine ester: is a chemical compound with the molecular formula C12H16BNO2 and a molecular weight of 217.07 g/mol . This compound is primarily used in research settings, particularly in the field of proteomics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of beta-Styrylboronic acid diethanolamine ester typically involves the reaction of styrylboronic acid with diethanolamine. The reaction is carried out under mild conditions to ensure the stability of the boronic ester . The primary method for the synthesis of boronic acids is through the electrophilic trapping of an organometallic reagent with a boric ester (e.g., B(Oi-Pr)3 or B(OMe)3) at low temperatures .
Industrial Production Methods: The process may include additional purification steps to ensure the compound’s purity and stability .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Styrylboronic acid diethanolamine ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or other derivatives.
Reduction: Reduction reactions can convert the ester into different boronic compounds.
Substitution: The ester can participate in substitution reactions, particularly in the presence of suitable catalysts.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Palladium-catalyzed reactions, such as the Suzuki–Miyaura coupling, are frequently employed.
Major Products: The major products formed from these reactions include various boronic acids, boronic esters, and other organoboron compounds .
Wissenschaftliche Forschungsanwendungen
Beta-Styrylboronic acid diethanolamine ester has several applications in scientific research:
Chemistry: It is used in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is utilized in proteomics research to study protein interactions and functions.
Medicine: Research into potential therapeutic applications, including drug delivery systems, is ongoing.
Industry: The compound is used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of beta-Styrylboronic acid diethanolamine ester involves its ability to form stable complexes with various molecules. The boronic ester group can interact with diols and other functional groups, facilitating various chemical transformations . The molecular targets and pathways involved include interactions with enzymes and other proteins, which can be studied using proteomics techniques .
Vergleich Mit ähnlichen Verbindungen
4-Methyl-beta-styrylboronic acid diethanolamine ester: Similar in structure but with a methyl group substitution.
Pinacol boronic esters: Commonly used in similar reactions but with different stability and reactivity profiles.
Uniqueness: Beta-Styrylboronic acid diethanolamine ester is unique due to its specific structure, which allows for versatile applications in various fields of research. Its ability to form stable complexes with proteins and other molecules makes it particularly valuable in proteomics and organic synthesis .
Eigenschaften
CAS-Nummer |
411222-52-1 |
|---|---|
Molekularformel |
C12H16BNO2 |
Molekulargewicht |
217.07 g/mol |
IUPAC-Name |
2-(2-phenylethenyl)-1,3,6,2-dioxazaborocane |
InChI |
InChI=1S/C12H16BNO2/c1-2-4-12(5-3-1)6-7-13-15-10-8-14-9-11-16-13/h1-7,14H,8-11H2 |
InChI-Schlüssel |
FYJQNZMVWCSWMH-UHFFFAOYSA-N |
Kanonische SMILES |
B1(OCCNCCO1)C=CC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[3-(3-Bromo-6-chloropyridin-2-yl)oxyazetidin-1-yl]quinoline](/img/structure/B13884573.png)

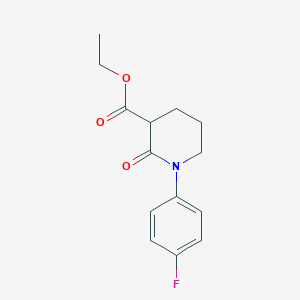
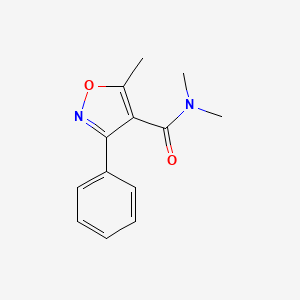
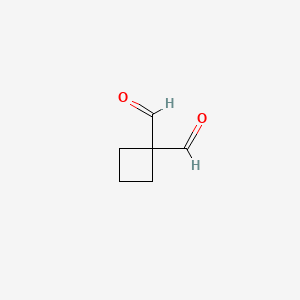
![(17-acetyl-6,10,13-trimethyl-3-oxo-12,14,15,16-tetrahydro-8H-cyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B13884611.png)
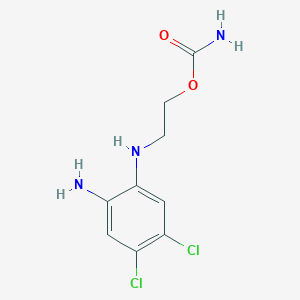
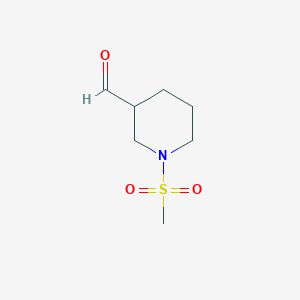
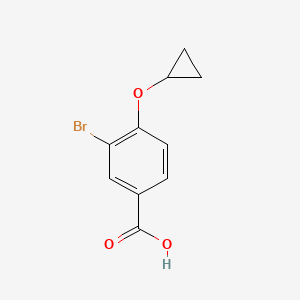

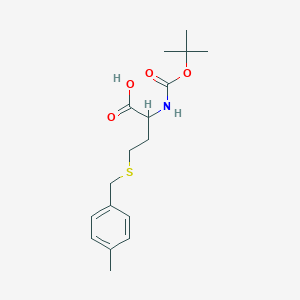
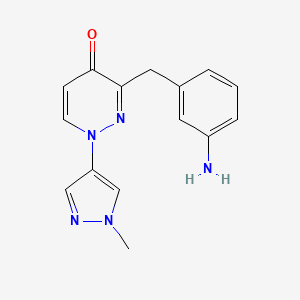
![4-[2-(2,6-Dichloro-4-methylphenoxy)ethyl]benzaldehyde](/img/structure/B13884663.png)
